REACTION_CXSMILES
|
[CH3:1][CH:2]([S:4]([NH:7][CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[O:13]CC1C=CC=CC=1)(=[O:6])=[O:5])[CH3:3]>[Pd].C(O)C>[OH:13][CH:9]1[CH2:10][CH2:11][CH2:12][CH:8]1[NH:7][S:4]([CH:2]([CH3:3])[CH3:1])(=[O:6])=[O:5]
|
Name
|
[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclopentyl]amine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)S(=O)(=O)NC1C(CCC1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
s overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
In the morning, the solution was filtered over a Celite® mat
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 1.50 g as a viscous oil
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
CUSTOM
|
Details
|
Yield=Quantitative
|
Name
|
|
Type
|
|
Smiles
|
OC1C(CCC1)NS(=O)(=O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |